molecular formula C14H20Cl2N4 B2893429 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride CAS No. 2408975-56-2

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride

Cat. No. B2893429
CAS RN: 2408975-56-2
M. Wt: 315.24
InChI Key: REIAUPZVMJATJY-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Drug Discovery

The triazole ring present in EN300-7535278 is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. This compound could be a precursor in the synthesis of novel drugs with potential applications in treating various diseases. Its structural features may enhance the pharmacokinetics and pharmacodynamics of new medicinal compounds .

Anticancer Agents

Triazole derivatives have been extensively studied for their anticancer properties. EN300-7535278 could serve as a scaffold for developing new anticancer agents. Its ability to interact with cancer cell lines and potentially inhibit proliferation makes it a valuable compound for cancer research .

Antimicrobial Activity

The triazole core of EN300-7535278 is known for its antimicrobial activity. It can be utilized in the synthesis of compounds targeting resistant strains of bacteria and fungi, contributing to the development of new antibiotics and antifungals .

Supramolecular Chemistry

EN300-7535278 can be used in supramolecular chemistry to create complex structures with specific functions. Its triazole ring can act as a ligand, forming coordination complexes with metals, which can be applied in catalysis or as sensors .

Polymer Chemistry

In polymer chemistry, EN300-7535278 can be incorporated into polymers to impart specific properties such as thermal stability or fluorescence. This can lead to the creation of advanced materials for various industrial applications .

Bioconjugation and Chemical Biology

This compound’s reactive amine group makes it suitable for bioconjugation, linking biomolecules to other structures, including drugs or fluorescent tags. This is particularly useful in chemical biology for studying biological processes .

Fluorescent Imaging

Due to its structural properties, EN300-7535278 can be used to develop fluorescent probes. These probes can be used in imaging techniques to visualize cellular components or processes, aiding in diagnostics and research .

Materials Science

The robustness of the triazole ring in EN300-7535278 makes it an interesting candidate for the development of new materials with enhanced durability and performance, potentially impacting fields like electronics and nanotechnology .

Safety and Hazards

Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

These results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,16,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIAUPZVMJATJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride

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